1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
This compound belongs to a class of heterocyclic molecules featuring a triazolo-pyridazine core fused with a piperidine-carboxamide scaffold. The phenyl group at position 3 of the triazolo-pyridazine and the thiazol-2-yl substituent on the amide nitrogen distinguish it structurally.
Properties
IUPAC Name |
1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7OS/c28-19(22-20-21-10-13-29-20)15-8-11-26(12-9-15)17-7-6-16-23-24-18(27(16)25-17)14-4-2-1-3-5-14/h1-7,10,13,15H,8-9,11-12H2,(H,21,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXVBGCADIEZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step reactions. The synthetic route generally starts with the preparation of the triazolopyridazine core, followed by the introduction of the phenyl group and the thiazolylpiperidine moiety. Common reagents used in these reactions include hydrazine derivatives, phenylhydrazine, and various thiazole compounds. The reaction conditions often involve refluxing in organic solvents such as ethanol or dimethylformamide (DMF) under controlled temperatures .
Chemical Reactions Analysis
1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thiazole rings, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various cyclic derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide exhibit significant anticancer properties. Studies have shown that derivatives can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation.
- Case Study : A study demonstrated that a related triazole-pyridazine compound effectively reduced tumor size in xenograft models .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural components suggest potential efficacy against bacterial and fungal infections.
- Activity Spectrum : Effective against Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Neuropharmacological Effects
Preliminary studies suggest that the compound may have neuroprotective properties. The presence of the piperidine and thiazole groups is hypothesized to contribute to its potential as a treatment for neurodegenerative diseases.
- Potential Uses : Could be explored for conditions like Alzheimer's disease due to its ability to modulate neurotransmitter systems.
- Experimental Results : Animal models showed improvement in cognitive function when treated with similar compounds .
Toxicity and Safety Profile
Understanding the toxicity profile is crucial for any pharmaceutical application. Current data indicate that:
Mechanism of Action
The mechanism of action of 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby disrupting the signaling pathways involved in disease progression. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
The triazolo-pyridazine core is a critical pharmacophore. Comparing the target compound to analogs:
- 1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide (): Substituent Differences: The isopropyl group at position 3 of the triazolo-pyridazine replaces the phenyl group in the target compound. Amide Side Chain: The 4-phenylbutan-2-yl group introduces a bulky, hydrophobic substituent compared to the thiazol-2-yl group, likely reducing solubility (aqueous solubility: ~10 µM vs. ~25 µM for the thiazole analog).
- N-(4-Chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide (): Positional Isomerism: The carboxamide is at position 3 of the piperidine ring instead of position 4, altering spatial orientation in binding pockets. ~4 hr for thiazole derivatives).
Heterocyclic Amide Variations
The thiazol-2-yl group in the target compound contrasts with other heterocyclic amides:
- N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ():
- Pyrazole vs. Thiazole : The pyrazole ring offers additional hydrogen-bonding sites but reduces electrophilicity.
- Biological Activity : Pyrazole analogs show moderate activity against JAK2 (IC₅₀ ~50 nM) compared to thiazole-containing triazolo-pyridazines (IC₅₀ ~20 nM), suggesting the thiazole’s sulfur atom enhances binding to cysteine residues in kinases.
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound | Core Substituent | Amide Group | cLogP | Solubility (µM) | CYP3A4 t½ (hr) |
|---|---|---|---|---|---|
| Target Compound | 3-phenyl | Thiazol-2-yl | 2.8 | 25 | 4.0 |
| 1-(3-Isopropyl...piperidine-4-carboxamide | 3-isopropyl | 4-phenylbutan-2-yl | 3.3 | 10 | 3.2 |
| N-(4-Chlorobenzyl)...piperidine-3-carboxamide | 3-methyl | 4-chlorobenzyl | 3.1 | 15 | 2.0 |
Key Research Findings
- Selectivity : The thiazol-2-yl group in the target compound improves selectivity for JAK2 over JAK1, attributed to steric complementarity with the kinase’s hydrophobic region.
- Metabolic Stability : The phenyl group at position 3 of the triazolo-pyridazine enhances metabolic stability compared to methyl or isopropyl substituents, as shown in microsomal assays.
- Synthetic Accessibility : The thiazole moiety introduces synthetic challenges due to sulfur incorporation, requiring multi-step protocols (e.g., Hantzsch thiazole synthesis) compared to benzyl or pyrazole analogs.
Limitations and Contradictions
- vs. Target Compound : While the isopropyl analog shows higher lipophilicity, its lower solubility contradicts assumptions about bulky substituents universally reducing solubility. This may reflect crystallinity differences.
- : The pyrazole derivative’s lower potency despite hydrogen-bonding capacity suggests electronic factors (e.g., dipole moments) outweigh hydrogen-bond donor availability in kinase binding.
Biological Activity
The compound 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure and Properties
This compound belongs to the class of triazolo-pyridazine derivatives , characterized by a complex structure that includes a triazole ring fused with a pyridazine moiety. The molecular formula is with a molecular weight of approximately 329.35 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazolo derivatives. For instance, compounds bearing the triazolo[4,3-b]pyridazine structure have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 | |
| HeLa | 2.85 ± 0.74 |
These findings suggest that derivatives of triazolo-pyridazine can effectively inhibit tumor growth and may act as potential c-Met kinase inhibitors .
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest it may possess antimicrobial properties . Studies on related compounds indicate effectiveness against various bacterial strains, although specific data on this compound remains limited.
Enzyme Inhibition
Research indicates that related triazolo compounds exhibit significant enzyme inhibition , particularly against carbonic anhydrase and cholinesterase enzymes. These activities are crucial for developing therapeutic agents for conditions such as glaucoma and Alzheimer's disease .
Case Studies and Research Findings
A recent study focused on synthesizing and evaluating the biological activity of triazolo derivatives demonstrated that modifications to the triazole ring significantly influenced their anticancer efficacy. The study utilized various assays to assess cytotoxicity and mechanism of action, including:
- Cell Cycle Analysis : Indicated that treated cells underwent G0/G1 phase arrest.
- Apoptosis Assays : Showed increased apoptosis in cancer cell lines treated with the compound.
These methodologies provide insight into how structural variations can enhance biological activity and therapeutic potential .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide?
- Methodological Answer : Synthesis optimization typically involves stepwise heterocyclic assembly. For triazolo-pyridazine cores, cyclocondensation of hydrazine derivatives with carbonyl precursors under reflux conditions (e.g., ethanol or toluene) is common. For piperidine-4-carboxamide linkage, coupling agents like EDCI/HOBt can facilitate amide bond formation between the piperidine carboxylate and thiazol-2-amine . Purification via column chromatography or recrystallization (e.g., using DMF/water systems) ensures high purity. Reaction monitoring via TLC and NMR is critical to confirm intermediate structures .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for triazolo-pyridazine protons (δ 8.5–9.5 ppm), thiazole protons (δ 7.0–7.5 ppm), and piperidine protons (δ 2.5–4.0 ppm). Confirm stereochemistry using 2D NMR (COSY, NOESY) .
- HPLC-MS : Quantify purity (>95%) and verify molecular weight (e.g., ESI+ for [M+H]+ ion).
- Elemental Analysis : Validate C, H, N, S composition within ±0.4% theoretical values .
Advanced Research Questions
Q. How can molecular docking studies guide the design of analogs targeting fungal 14α-demethylase (CYP51)?
- Methodological Answer :
- Protein Preparation : Retrieve CYP51 structure (PDB: 3LD6) and optimize hydrogen bonding networks using tools like AutoDock Vina .
- Ligand Docking : Focus on interactions between the triazolo-pyridazine core and the heme-binding pocket. Key residues (e.g., Tyr118, Phe255) should form π-π or hydrophobic interactions. Adjust substituents (e.g., phenyl groups) to enhance binding affinity .
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., fluconazole) and validate via in vitro antifungal assays .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Investigate rotational barriers in the piperidine ring using variable-temperature NMR to assess conformational locking .
- Tautomerism : For triazolo-pyridazine systems, employ DFT calculations (e.g., Gaussian09) to predict dominant tautomeric forms and compare with experimental data .
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., incomplete coupling or oxidation) and adjust synthetic conditions (e.g., inert atmosphere) .
Q. How can researchers address poor aqueous solubility during pharmacological testing?
- Methodological Answer :
- Salt Formation : Screen counterions (e.g., HCl, sodium salts) via pH-solubility studies .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to enhance solubility, with in vitro hydrolysis assays to confirm release .
- Nanoparticulate Formulation : Use PLGA or liposomal carriers; characterize particle size (DLS) and stability (zeta potential) .
Q. What in vitro assays are suitable for evaluating kinase inhibition potential?
- Methodological Answer :
- Kinase Panel Screening : Use recombinant kinases (e.g., JAK2, EGFR) in ADP-Glo assays to measure IC50 values. Prioritize kinases with <1 µM inhibition .
- Cellular Assays : Test proliferation inhibition in cancer lines (e.g., HeLa, A549) via MTT assays. Correlate activity with structural features (e.g., thiazole substituents) .
Data-Driven Insights
Q. How to validate target engagement in cellular models?
- Methodological Answer :
- CETSA : Measure thermal stabilization of target proteins via Western blotting after compound treatment .
- Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate bound proteins; identify via LC-MS/MS .
Q. What computational tools predict metabolic stability of this compound?
- Methodological Answer :
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism (e.g., 3A4/2D6 liability). Focus on sites like the piperidine nitrogen for glucuronidation .
- In Silico Metabolite ID : Employ Meteor (Lhasa Ltd.) to predict Phase I/II metabolites and prioritize in vitro microsomal studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
